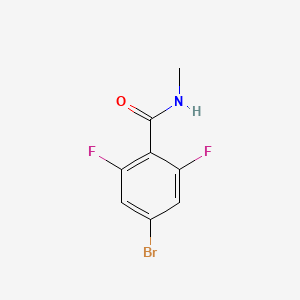

4-Bromo-2,6-difluoro-N-methylbenzamide

Description

BenchChem offers high-quality 4-Bromo-2,6-difluoro-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-difluoro-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF2NO |

|---|---|

Molecular Weight |

250.04 g/mol |

IUPAC Name |

4-bromo-2,6-difluoro-N-methylbenzamide |

InChI |

InChI=1S/C8H6BrF2NO/c1-12-8(13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H,12,13) |

InChI Key |

HUVUANKVFSHVOW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1F)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-bromo-1-(difluoro-nitrophenyl)ethanone (C8H6BrF2NO)

This technical guide provides a comprehensive overview of the hypothetical, yet scientifically plausible, molecule with the formula C8H6BrF2NO. Given the absence of this specific molecule in current chemical literature, this document serves as a predictive guide for its synthesis, characterization, and potential applications, particularly in the field of drug development. The insights and protocols herein are derived from established principles of organic chemistry and data from structurally analogous compounds.

Introduction to the Therapeutic Potential of Fluorinated and Halogenated Scaffolds

The strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.[1][2][3] The α-bromo ketone moiety, on the other hand, is a highly versatile functional group, acting as a potent electrophile in the synthesis of complex heterocyclic systems and as a warhead for targeted covalent inhibitors.[4][5][6]

The proposed molecule, a difluoro-nitro substituted α-bromoacetophenone, combines these features, making it a compound of significant interest for chemical biology and drug discovery. This guide will lay the foundational knowledge for any research group venturing into the synthesis and application of this or similar novel chemical entities.

Molecular Profile and Physicochemical Properties

A plausible isomeric structure for C8H6BrF2NO is 2-bromo-1-(3,5-difluoro-4-nitrophenyl)ethanone . The following properties are calculated for this proposed structure.

| Property | Value | Source(s) |

| Molecular Formula | C8H6BrF2NO | - |

| Molecular Weight | 266.04 g/mol | Calculated |

| Exact Mass | 264.9542 g/mol | Calculated |

| Elemental Composition | C: 36.12%, H: 2.27%, Br: 30.04%, F: 14.28%, N: 5.27%, O: 12.03% | Calculated |

| Predicted Appearance | Colorless to light yellow solid | Analogy to[1] |

| Predicted Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane | Analogy to[1] |

Proposed Synthesis and Experimental Protocol

The synthesis of the target compound can be envisioned as a two-step process: the nitration of a commercially available difluoroacetophenone, followed by the α-bromination of the resulting ketone.

Caption: Proposed two-step synthesis of 2-bromo-1-(3,5-difluoro-4-nitrophenyl)ethanone.

Detailed Experimental Protocol: α-Bromination of 1-(3,5-difluoro-4-nitrophenyl)ethanone

This protocol is adapted from established methods for the α-bromination of aromatic ketones.[7][8]

Materials:

-

1-(3,5-difluoro-4-nitrophenyl)ethanone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(3,5-difluoro-4-nitrophenyl)ethanone (1.0 eq) and dissolve in dichloromethane.

-

Addition of Reagents: Add p-toluenesulfonic acid (0.1 eq) and N-bromosuccinimide (1.05 eq) to the solution.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Analytical and Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is recommended.

Caption: Potential applications of C8H6BrF2NO in the drug discovery process.

-

Intermediate for Heterocycle Synthesis: The α-bromo ketone is a classic precursor for the synthesis of a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles, which are prevalent in many approved drugs. [5][6]

-

Targeted Covalent Inhibitors (TCIs): The electrophilic methylene carbon adjacent to the bromine can form a covalent bond with nucleophilic residues (e.g., cysteine, lysine) in the active site of a target protein. This can lead to potent and selective inhibition.

-

Chemical Probes: The reactivity of the α-bromo ketone can be exploited to develop chemical probes for identifying novel drug targets through activity-based protein profiling.

The presence of the difluoro and nitro groups can further modulate the pharmacokinetic and pharmacodynamic properties of any derivative compounds, potentially enhancing their efficacy and safety profiles. [9][10][11]

Conclusion

While the compound C8H6BrF2NO is not currently described in the scientific literature, this guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. The convergence of a highly reactive α-bromo ketone functional group with the modulating effects of fluorine and a nitro group makes this a molecule of considerable interest for researchers at the interface of chemistry and biology. The protocols and predictive data presented here are intended to accelerate the exploration of this and similar novel chemical entities in the pursuit of new therapeutic agents.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Mezencev, R. (2014). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 5(7), 715-717. [Link]

-

LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

-

De Kimpe, N. (2007). Synthetic Access to Aromatic α-Haloketones. Molecules, 12(7), 1411-1437. [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2011). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Synthetic Communications, 41(1), 136-143. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

Yathirajan, H. S., Nagaraja, D., Narasegowda, R. S., Rathore, R. S., & Glidewell, C. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. [Link]

-

Singh, P., & Kumar, D. (2017). Developments in the synthesis of α,α-dibromoacetophenones and related compounds. ARKIVOC, 2017(5), 233-261. [Link]

-

Hansraj College. (n.d.). NITRO COMPOUNDS. Hansraj College. [Link]

-

Jangir, N., Sohu, S., Bagaria, S. K., & Jangid, D. (2019). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). ResearchGate. [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Properties. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2017). 2-Bromo-1-(aryl)ethanones: A facile and efficient synthesis using N-bromosuccinimide under ultrasound irradiation. Asian Journal of Organic & Medicinal Chemistry, 2(2), 48-52. [Link]

-

Wade, L. G. (2017). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2,6-difluoro-N-methylbenzamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2,6-difluoro-N-methylbenzamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug discovery. This document will delve into its chemical properties, synthesis, potential applications, and commercial availability, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Fluorinated Benzamides in Modern Drug Discovery

Fluorine has emerged as a critical element in the design of modern pharmaceuticals. Its unique properties, including high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The strategic incorporation of fluorine atoms into a molecule can modulate its lipophilicity and pKa, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

The 2,6-difluorobenzamide motif, in particular, has been recognized for its role in creating potent and selective inhibitors for various biological targets. The fluorine atoms at the ortho positions can induce a specific conformation of the amide bond, influencing its interaction with protein active sites. 4-Bromo-2,6-difluoro-N-methylbenzamide serves as a key building block in the synthesis of more complex molecules, offering a versatile scaffold for the development of novel therapeutics.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| Chemical Name | 4-Bromo-2,6-difluoro-N-methylbenzamide | N/A |

| CAS Number | 1440965-03-6 | [1] |

| Molecular Formula | C₈H₆BrF₂NO | [1] |

| Molecular Weight | 250.04 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >95% | [2] |

It is crucial to distinguish this compound from its close structural analog, 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3). The presence of the second fluorine atom at the 6-position in the target molecule significantly alters its electronic and conformational properties, which can have profound implications for its biological activity and synthetic utility.[3][4][5]

Synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide: A Step-by-Step Approach

The synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide can be approached through a multi-step process, starting from commercially available precursors. The following is a logical and field-proven synthetic strategy.

Synthesis of the Key Intermediate: 4-Bromo-2,6-difluorobenzoic Acid

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3,5-difluorobromobenzene in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add an organolithium reagent, such as n-butyllithium, dropwise while maintaining the temperature below -70 °C. The steric hindrance of the bromine atom directs the lithiation to the C4 position.

-

Carboxylation: After stirring for a few hours at low temperature, pour the reaction mixture over crushed dry ice (solid carbon dioxide). The lithium intermediate reacts with CO₂ to form the corresponding carboxylate salt.

-

Work-up and Isolation: Allow the mixture to warm to room temperature. Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2,6-difluorobenzoic acid. The product can be further purified by recrystallization.

Conversion to 4-Bromo-2,6-difluoro-N-methylbenzamide

The final step involves the formation of the N-methylamide from the carboxylic acid. A common and efficient method is to first convert the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with methylamine.[6][7]

Experimental Protocol:

-

Acid Chloride Formation: In a well-ventilated fume hood, suspend 4-Bromo-2,6-difluorobenzoic acid in an inert solvent such as dichloromethane (DCM). Add a few drops of N,N-dimethylformamide (DMF) as a catalyst. Slowly add thionyl chloride or oxalyl chloride at room temperature. Heat the mixture to reflux until the evolution of gas ceases, indicating the completion of the reaction.[8]

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-Bromo-2,6-difluorobenzoyl chloride is often used directly in the next step without further purification.

-

Amidation: Dissolve the crude acid chloride in an aprotic solvent like DCM. In a separate flask, prepare a solution of methylamine in DCM. Cool the acid chloride solution in an ice bath and slowly add the methylamine solution. An excess of methylamine or the addition of a non-nucleophilic base like triethylamine can be used to neutralize the HCl byproduct.[6]

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-2,6-difluoro-N-methylbenzamide.

Applications in Drug Discovery and Medicinal Chemistry

While specific, large-scale applications of 4-Bromo-2,6-difluoro-N-methylbenzamide are not yet widely documented in publicly available literature, its structural motifs suggest its utility as a valuable building block in medicinal chemistry. Its role is likely as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The analogous compound, 4-Bromo-2-fluoro-N-methylbenzamide, is a known key starting material for the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[5] This highlights the potential of brominated and fluorinated benzamide scaffolds in the development of targeted therapies.

The 4-bromo-2,6-difluoro-N-methylbenzamide scaffold can be strategically utilized in several ways:

-

Fragment-Based Drug Discovery: It can serve as a starting point or a fragment for the design of novel inhibitors for various enzymes, such as kinases and proteases.

-

Lead Optimization: The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of the surrounding chemical space and the optimization of lead compounds.

-

Scaffold Hopping: The unique electronic and conformational properties imparted by the difluoro substitution can be exploited to design novel scaffolds with improved drug-like properties.

Suppliers and Indicative Pricing

4-Bromo-2,6-difluoro-N-methylbenzamide is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery.

| Supplier | Website | Indicative Pricing |

| Pharmaffiliates | [Link] | Price on request |

| Fluorochem | Price on request | |

| Reagentia | [Link] | €1,233.05 / 1 g |

| Dr. JCR BIO | [Link] | Price on request |

Note: Pricing is subject to change and may vary based on quantity and purity. It is recommended to contact the suppliers directly for a formal quote.

Conclusion

4-Bromo-2,6-difluoro-N-methylbenzamide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The unique combination of a bromine atom and two fluorine atoms on the benzamide scaffold provides researchers with a powerful tool for the design and synthesis of novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the importance of such fluorinated intermediates in the drug development pipeline is expected to increase.

References

-

Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]

-

Pharmaffiliates. 4-Bromo-2,6-difluoro-N-methylbenzamide. [Link]

-

Reagentia. 4-Bromo-2,6-difluoro-N-methylbenzamide (1 x 1 g). [Link]

-

IndiaMART. 4 Bromo 2 Fluoro N Methylbenzamide Enzalutamide KSM Powder, Grade. [Link]

-

Dr. JCR BIO. 4-Bromo-2,6-difluoro-N-methylbenzamide/1440965-03-6. [Link]

- Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-bromo-2-fluoro-N-methylbenzamide (749927-69-3) at Nordmann - nordmann.global [nordmann.global]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 5. indiamart.com [indiamart.com]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. Amide Synthesis [fishersci.se]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Process-Scale Synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide , a critical scaffold in medicinal chemistry (often found in androgen receptor antagonists and kinase inhibitors).

The guide interprets "from benzoic acid" as the transformation of the benzoic acid functional group to the N-methyl amide , while also providing the upstream synthesis of the required 4-bromo-2,6-difluorobenzoic acid precursor to ensure complete autonomy and utility.

Executive Summary & Strategic Analysis

The synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide presents specific regiochemical and steric challenges. The core 2,6-difluoro substitution pattern creates significant steric hindrance around the carbonyl carbon, rendering standard amide coupling reagents (e.g., EDC, HATU) less efficient for scale-up due to slow kinetics and high reagent costs.

Strategic Route Selection:

-

Precursor Synthesis (Upstream): We utilize a Directed Ortho-Lithiation (DoM) strategy on 1-bromo-3,5-difluorobenzene. The acidity of the proton at the C4 position (between two fluorine atoms) allows for highly regioselective deprotonation using a hindered base (LiTMP or LDA), avoiding Lithium-Halogen exchange.

-

Activation (Downstream): To overcome the steric bulk of the 2,6-difluoro motif, we employ the Acid Chloride Method . Converting the acid to the acid chloride using Thionyl Chloride (

) generates a highly electrophilic species that reacts rapidly with methylamine, ensuring high conversion rates.

Reaction Pathway Visualization

Figure 1: Synthetic workflow from commodity arene to target amide via Directed Ortho-Lithiation and Acid Chloride activation.

Protocol Stage I: Synthesis of the Precursor

Objective: Synthesis of 4-Bromo-2,6-difluorobenzoic acid (CAS: 183065-68-1). Note: If you have purchased this acid commercially, proceed directly to Stage II.

Rationale: Direct bromination of 2,6-difluorobenzoic acid often yields mixtures. The lithiation route guarantees regioselectivity at the C4 position due to the "acidifying" effect of the flanking fluorines (pKa ~26).

Materials & Stoichiometry

| Reagent | Equiv.[1] | Role |

| 1-Bromo-3,5-difluorobenzene | 1.0 | Starting Material |

| LiTMP (or LDA) | 1.1 | Hindered Non-nucleophilic Base |

| Dry THF | Solvent | Reaction Medium (0.5 M conc.) |

| Dry CO2 (gas/solid) | Excess | Electrophile |

| HCl (2M) | Excess | Quench/Acidification |

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 3-neck round bottom flask (RBF) and purge with Argon/Nitrogen. Add 1-Bromo-3,5-difluorobenzene and anhydrous THF.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Expert Tip: Temperature control is critical. Above -60°C, benzyne formation or Li-Hal exchange may compete.

-

-

Lithiation: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) solution dropwise over 30 minutes. Stir at -78°C for 1 hour.

-

Why LiTMP? It is bulkier than LDA, minimizing the risk of nucleophilic attack on the aromatic ring or bromine.

-

-

Carboxylation: Bubble dry

gas into the solution (or pour onto excess crushed dry ice) while maintaining low temperature. The mixture will become a thick slurry. -

Workup: Allow to warm to room temperature (RT). Quench with water.[1][2] Wash the aqueous layer with diethyl ether (to remove unreacted starting material). Acidify the aqueous layer to pH 1-2 with 2M HCl.

-

Isolation: Extract the precipitated solid with Ethyl Acetate (3x). Dry over

and concentrate. Recrystallize from Hexane/EtOAc.

Protocol Stage II: Acid Chloride Activation

Objective: Conversion of 4-Bromo-2,6-difluorobenzoic acid to the Acid Chloride.

Rationale: The 2,6-difluoro substituents create an electron-deficient but sterically crowded center.

Materials & Stoichiometry

| Reagent | Equiv.[1] | Role |

| 4-Bromo-2,6-difluorobenzoic acid | 1.0 | Substrate |

| Thionyl Chloride ( | 3.0 - 5.0 | Reagent & Solvent carrier |

| DMF (Anhydrous) | 0.05 (Cat.) | Vilsmeier-Haack Catalyst |

| Toluene | Solvent | Optional (if not using neat SOCl2) |

Step-by-Step Methodology

-

Setup: Equip a RBF with a reflux condenser and a drying tube (

) or inert gas line. -

Mixing: Charge the flask with the Benzoic Acid derivative and Thionyl Chloride (neat or in Toluene). Add 2-3 drops of DMF .

-

Reaction: Heat to reflux (

) for 2–3 hours.-

Checkpoint: Evolution of

and

-

-

Concentration: Distill off excess

under reduced pressure. Co-evaporate with Toluene (2x) to remove trace thionyl chloride.-

Product: The crude acid chloride is usually a yellow oil/low-melting solid. Use immediately in Stage III.

-

Protocol Stage III: N-Methylation (Amidation)

Objective: Synthesis of 4-Bromo-2,6-difluoro-N-methylbenzamide.

Rationale: Using anhydrous Methylamine in THF prevents hydrolysis of the acid chloride. A biphasic Schotten-Baumann system (

Materials & Stoichiometry

| Reagent | Equiv.[1] | Role |

| Crude Acid Chloride | 1.0 | Electrophile |

| Methylamine (2M in THF) | 2.5 | Nucleophile |

| Triethylamine ( | 1.5 | Acid Scavenger (Optional if excess MeNH2 used) |

| DCM or THF | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Preparation: Dissolve the Crude Acid Chloride (from Stage II) in anhydrous DCM or THF (5-10 volumes).

-

Addition: Cool the Methylamine solution to 0°C in a separate vessel. Slowly add the Acid Chloride solution to the Methylamine solution dropwise.

-

Expert Tip: Reverse addition (Acid Chloride added to Amine) ensures the amine is always in excess, preventing the formation of di-acylated byproducts (though unlikely with secondary amides, it promotes cleaner kinetics).

-

-

Reaction: Allow the mixture to warm to RT and stir for 1–2 hours.

-

Monitoring: TLC (30% EtOAc in Hexane) should show disappearance of the non-polar acid chloride and appearance of the amide spot.

-

-

Workup:

-

Purification: Dry organic layer over

, filter, and concentrate.-

Crystallization:[4] The product often crystallizes from EtOAc/Heptane or DCM/Hexane as a white solid.

-

Column Chromatography: If necessary, elute with 20-40% EtOAc in Hexane.

-

Quality Control & Troubleshooting

Analytical Specifications

-

1H NMR (DMSO-d6): Expect a doublet for the N-methyl group (~2.8 ppm) and aromatic protons showing coupling to Fluorine.

-

Mass Spec: [M+H]+ = 250/252 (characteristic Br isotope pattern).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage I) | Temperature > -60°C during Lithiation | Ensure -78°C is maintained; add base slower. |

| Low Yield (Stage II) | Incomplete Acid Chloride formation | Ensure DMF catalyst is fresh; increase reflux time. |

| Impurity: Hydrolyzed Acid | Moisture ingress during Stage III | Use anhydrous solvents; dry glassware thoroughly. |

| Coloration (Pink/Brown) | Oxidation of amine or phenol impurities | Recrystallize with activated charcoal. |

References

-

ChemicalBook. (2024). 4-Bromo-2-fluoro-N-methylbenzamide Properties and Synthesis. Retrieved from

-

Vertex AI Search. (2026). Patent CN101050176A: Method for preparing 4-bromo-2,6-difluorobenzoic acid. Retrieved from

-

National Science Foundation (NSF). (2023). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.

-

TCI Chemicals. (2026). Product Specification: 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from

Disclaimer: This protocol involves the use of hazardous chemicals (Thionyl Chloride, Methylamine, Organolithiums). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 2. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. innospk.com [innospk.com]

- 8. 4-Bromo-2-fluoro-N-methylbenzamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Reaction conditions for 4-bromo-2,6-difluorobenzoic acid with methylamine

An Application Note and Protocol for the Synthesis of 4-(methylamino)-2,6-difluorobenzoic acid via Nucleophilic Aromatic Substitution

Introduction

The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed protocol for the synthesis of 4-(methylamino)-2,6-difluorobenzoic acid from 4-bromo-2,6-difluorobenzoic acid and methylamine. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of carbon-heteroatom bonds on electron-deficient aromatic rings. The target molecule is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.[]

Reaction Mechanism: A Concerted Pathway

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring of 4-bromo-2,6-difluorobenzoic acid is rendered electron-deficient by the strong electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group. This electronic deficit makes the ring susceptible to attack by a nucleophile, in this case, methylamine.

The mechanism is generally considered to be a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single transition state.[2] In this specific reaction, the methylamine attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group and the formation of the final product.

Figure 1: Overall reaction scheme.

Experimental Protocol

This protocol provides a representative procedure for the synthesis of 4-(methylamino)-2,6-difluorobenzoic acid.

Materials and Equipment

-

4-bromo-2,6-difluorobenzoic acid (≥97%)

-

Methylamine solution (e.g., 40% in water or 2.0 M in THF)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Execution

Sources

Application Note: 4-Bromo-2,6-difluoro-N-methylbenzamide in High-Value API Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the utility, handling, and synthetic protocols for 4-Bromo-2,6-difluoro-N-methylbenzamide , a critical scaffold in the development of next-generation Androgen Receptor (AR) antagonists and kinase inhibitors.

Executive Summary

4-Bromo-2,6-difluoro-N-methylbenzamide (CAS: 1440965-03-6) is a specialized halogenated building block. Its structural value lies in the 2,6-difluoro substitution pattern , which provides metabolic stability by blocking the oxidation-prone ortho positions, and the 4-bromo handle , which serves as a versatile site for palladium-catalyzed cross-coupling reactions.

This intermediate is structurally homologous to the precursors used in Enzalutamide (Xtandi) and Apalutamide (Erleada), making it a primary candidate for "bioisosteric walking" in the discovery of novel prostate cancer therapeutics and MAPK pathway inhibitors.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 4-Bromo-2,6-difluoro-N-methylbenzamide |

| CAS Number | 1440965-03-6 |

| Molecular Formula | C₈H₆BrF₂NO |

| Molecular Weight | 250.04 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 158–162 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water |

| Key Functionality | Electrophilic Aryl Bromide (C-4), Amide H-bond Donor |

Strategic Utility in Drug Design

The "Fluorine Effect"

The 2,6-difluoro motif is not merely decorative. In medicinal chemistry, it serves three specific functions:

-

Conformational Locking: The fluorine atoms create steric repulsion with the amide carbonyl oxygen, forcing the amide bond out of planarity with the phenyl ring. This "twisted" conformation is often critical for binding in the Androgen Receptor ligand-binding pocket.

-

Metabolic Blockade: It prevents Phase I metabolic hydroxylation at the ortho positions.

-

Lipophilicity Modulation: Increases logP compared to the non-fluorinated analog, improving membrane permeability.

Target Classes

-

Androgen Receptor Antagonists: For castration-resistant prostate cancer (CRPC).

-

MEK/ERK Inhibitors: The benzamide core mimics the ATP-binding hinge region or allosteric pockets in kinases.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C-4 position to attach biaryl or heteroaryl tails. Challenge: The electron-deficient nature of the ring (due to F and CONHMe) facilitates oxidative addition but can lead to protodebromination if the catalyst system is not active enough.

Materials

-

Substrate: 4-Bromo-2,6-difluoro-N-methylbenzamide (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for stability and efficiency with electron-poor aryl bromides.

-

Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology

-

Inert Setup: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (N₂) or Argon three times.[1]

-

Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Catalyst Charge: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of N₂.

-

Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

-

Self-Validation: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear; a highly fluorescent product spot often appears.

-

-

Work-up: Cool to Room Temperature (RT). Dilute with EtOAc and wash with water (2x) and brine (1x).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).

Expert Tip: If the boronic acid is prone to protodeboronation, switch the base to K₃PO₄ and use THF/Water at a lower temperature (60°C).

Protocol B: Synthesis of the Intermediate (Amidation)

Context: If you need to synthesize the intermediate from the acid precursor.

Materials

-

Precursor: 4-Bromo-2,6-difluorobenzoic acid

-

Amine Source: Methylamine (2.0M in THF)

-

Coupling Agent: HATU (1.1 equiv) — Superior to EDCI for sterically hindered, electron-poor acids.

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Workflow

-

Dissolve 4-Bromo-2,6-difluorobenzoic acid in DMF (0.2 M concentration).

-

Add DIPEA and stir for 5 minutes.

-

Add HATU. The solution may turn slightly yellow. Stir for 10 minutes to activate the acid.

-

Add Methylamine (THF solution) dropwise.

-

Stir at RT for 2 hours.

-

Self-Validation: LC-MS should show a peak at [M+H]⁺ = 250/252 (Br isotope pattern).

-

-

Quench with saturated NaHCO₃ (removes unreacted acid) and extract with EtOAc.

Visualization of Synthetic Logic

The following diagram illustrates the workflow from the raw acid to the final API candidate, highlighting the critical decision points.

Caption: Figure 1. Synthetic workflow from precursor acid to API, including quality control gates and catalyst optimization logic.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or inactive species. | Switch to Pd(PPh₃)₄ (fresh) or Pd(dtbpf)Cl₂ for higher turnover numbers. |

| Hydrolysis of Amide | Reaction conditions too basic/hot. | Reduce temperature to 80°C; switch base to NaHCO₃ or K₃PO₄ . |

| Defluorination | SNAr side reaction at C-2/C-6. | Avoid strong nucleophilic bases (e.g., NaOtBu). Stick to Carbonate bases. |

| Protodebromination | Hydride source in solvent/reagents. | Ensure 1,4-dioxane is peroxide-free; use anhydrous conditions if necessary. |

Safety & Handling (E-E-A-T)

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Handling: The 2,6-difluoro motif makes the ring electron-deficient, potentially increasing skin permeability. Wear double nitrile gloves.

-

Storage: Store at 2–8°C under inert atmosphere. Hygroscopic potential due to the amide.

References

-

Synthesis of Enzalutamide Analogs

-

Suzuki Coupling Methodologies

-

Fluorine in Medicinal Chemistry

-

Compound Data & Safety

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4-Difluoro-N-hydroxybenzenecarboximidamide | C7H6F2N2O | CID 9584563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2,3-Difluoro-6-(trifluoromethyl)benzamide | C8H4F5NO | CID 22010119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Application Note: Amide Coupling Protocols for Electron-Deficient Fluorinated Benzamides

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific synthetic bottleneck of coupling electron-deficient anilines (e.g., polyfluorinated anilines) with benzoic acids.

Executive Summary & Mechanistic Challenge

The synthesis of electron-deficient fluorinated benzamides—often critical bioisosteres in oncology and metabolic disease programs—presents a distinct "Nucleophile-Electrophile Mismatch."

While fluorinated benzoic acids are generally excellent electrophiles upon activation (due to the inductive withdrawal of fluorine), the corresponding fluorinated anilines (e.g., 2,4,6-trifluoroaniline, pentafluoroaniline) are exceptionally poor nucleophiles. The lone pair on the nitrogen is heavily delocalized into the electron-poor aromatic ring, drastically lowering the pKa of the conjugate acid (often < 2.0) and reducing nucleophilic attack rates by orders of magnitude compared to standard anilines.

Why Standard Protocols Fail:

-

EDC/HOBt: The active ester intermediate is not electrophilic enough to capture the deactivated amine before hydrolysis occurs.

-

HATU/HBTU: While more reactive, these often suffer from guanidinium byproduct formation or slow kinetics with sterically hindered, electron-poor amines, leading to stalled reactions.

This guide details three "Tier-1" protocols engineered to overcome this specific energy barrier: Acyl Fluorides (TFFH) , Propylphosphonic Anhydride (T3P) , and Catalytic Acid Chloride Activation .

Decision Matrix: Selecting the Right Protocol

The following logic flow dictates the optimal method based on substrate properties (Sterics vs. Electronics).

Figure 1: Strategic selection of coupling reagents based on amine nucleophilicity and acid sensitivity.

Protocol A: The Acyl Fluoride Method (TFFH)

Best For: Sterically hindered acids + extremely electron-deficient amines. Mechanism: Replaces the active ester with an acyl fluoride . Acyl fluorides are unique; they are highly electrophilic toward amines but surprisingly stable to water and thermal stress compared to acid chlorides. This allows for higher reaction temperatures without rapid hydrolysis.

Materials

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: Dichloroethane (DCE) or Toluene (for higher temps).

Step-by-Step Procedure

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCE (0.2 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at Room Temperature (RT) for 30 minutes.

-

Note: Formation of the acyl fluoride can be monitored by 19F NMR (shift ~ +40 to +60 ppm).

-

-

Coupling: Add the Electron-Deficient Amine (1.2 equiv).

-

Energy Input: Seal the vessel and heat to 80°C for 4–12 hours.

-

Critical: Standard couplings run at RT. Deactivated fluorinated anilines require thermal energy. The acyl fluoride stability permits this heating.

-

-

Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/DIPEA), then sat. NaHCO3. Dry over Na2SO4.[1][2]

Protocol B: The T3P System (Propylphosphonic Anhydride)

Best For: Scalable process chemistry, chiral acids (low epimerization), and "moderately" difficult anilines.[3] Mechanism: T3P acts as a cyclic anhydride precursor. It forms a mixed anhydride with the substrate.[4] The byproduct is water-soluble, simplifying purification.[3][5]

Materials

-

Reagent: T3P (50% w/w solution in EtOAc or DMF).

-

Base: Pyridine (Preferred) or NMM (N-methylmorpholine).

-

Solvent: EtOAc, THF, or 2-MeTHF.

Step-by-Step Procedure

-

Setup: Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and Fluorinated Amine (1.1 equiv) in EtOAc (3–5 volumes).

-

Base: Add Pyridine (3.0–5.0 equiv).

-

Expert Tip: Pyridine acts as both base and acylation catalyst. For very sluggish amines, using Pyridine as the co-solvent (or sole solvent) can drastically improve conversion.

-

-

Reagent Addition: Cool to 0°C. Add T3P solution (1.5–2.0 equiv) dropwise.

-

Exotherm Control: T3P addition is exothermic. Maintain T < 10°C during addition.

-

-

Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50°C.

-

Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (removes pyridine and T3P byproducts) and brine.

Protocol C: Catalytic Ph3PO / Oxalyl Chloride

Best For: The "Sledgehammer" approach. When the amine is essentially non-nucleophilic (e.g., pentafluoroaniline) and the acid is achiral. Mechanism: Standard oxalyl chloride activation generates the acid chloride. Adding catalytic Triphenylphosphine Oxide (Ph3PO) generates a highly reactive acyloxyphosphonium intermediate, which is more reactive than the acid chloride alone.

Materials

-

Reagent: Oxalyl Chloride ((COCl)2), DMF (cat.), Ph3PO (10–20 mol%).

-

Base: Pyridine or 2,6-Lutidine.

-

Solvent: DCM or Toluene.

Step-by-Step Procedure

-

Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add catalytic DMF (1 drop). Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir until gas evolution ceases (1–2 h).

-

Concentration: Evaporate solvent/excess (COCl)2 under vacuum (Critical to remove HCl). Redissolve the crude acid chloride in fresh DCM.

-

Catalyst Addition: Add Ph3PO (0.1 equiv) to the solution.

-

Coupling: Add the Fluorinated Amine (1.0 equiv) and Pyridine (2.0 equiv).

-

Reaction: Stir at RT or Reflux (40°C) overnight.

-

Workup: Standard aqueous workup.

Comparative Performance Data

| Feature | TFFH (Acyl Fluoride) | T3P (Anhydride) | Oxalyl Chloride / Ph3PO |

| Reactivity | High | Moderate-High | Very High |

| Epimerization | Low | Very Low | High (Risk of ketene formation) |

| Moisture Tolerance | Moderate | High | Low |

| Workup | Chromatography usually required | Extraction (Water soluble byproducts) | Extraction/Chromatography |

| Ideal Substrate | Sterically hindered, deactivated amines | Chiral acids, scale-up | Non-chiral, extremely unreactive |

References

-

Acyl Fluorides for Difficult Couplings

- Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptides and Amides." Journal of the American Chemical Society, 1995.

-

Source:

-

T3P Methodology

-

Ph3PO Catalysis with Oxalyl Chloride

-

General Review of Amide Coupling

- Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

-

Source:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Application Notes and Protocols for the Synthesis of Novel Fluorinated Benzamide Androgen Receptor Antagonist Analogs

Introduction: The Rationale for Developing Fluorinated Benzamide Androgen Receptor Antagonists

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Androgen deprivation therapy, which aims to reduce the levels of androgens that stimulate the AR, is a cornerstone of treatment for advanced prostate cancer.[3] However, many tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC), where the AR signaling pathway is often reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active splice variants.[3][4][5]

This has driven the development of second-generation nonsteroidal AR antagonists, such as enzalutamide, which directly bind to the AR and inhibit its function.[6][7] These antagonists act by competitively inhibiting androgen binding, preventing nuclear translocation of the AR, and impairing the interaction of the AR with DNA and coactivators.[8][9][10]

Our focus here is on the synthesis of novel AR antagonist analogs featuring a fluorinated benzamide scaffold. This chemical moiety is of significant interest for several reasons:

-

The Benzamide Core: The benzamide structure is a common feature in many successful AR antagonists, providing a rigid scaffold for optimal interaction with the ligand-binding domain of the receptor.

-

The Role of Fluorine in Medicinal Chemistry: The strategic incorporation of fluorine atoms into a drug candidate can profoundly enhance its pharmacological properties.[11][12] Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially increasing binding affinity to the target protein.[13] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic degradation, thereby improving the metabolic stability and pharmacokinetic profile of the compound.[14][15]

This guide provides detailed protocols for the synthesis, purification, and biological evaluation of a representative fluorinated benzamide androgen receptor antagonist analog, designed for researchers and professionals in drug development.

Signaling Pathway and Mechanism of Action

The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival.[1] Understanding this pathway is essential for the rational design of effective antagonists.

Figure 1: Androgen Receptor Signaling and Antagonist Inhibition.

Synthetic Workflow for a Representative Fluorinated Benzamide AR Antagonist

The synthesis of our target analog, N-methyl-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide, is accomplished through a multi-step process. This workflow is designed for efficiency and scalability.

Figure 2: High-level synthetic and evaluation workflow.

Part 1: Synthesis and Purification Protocols

Protocol 1.1: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide (Intermediate 1)

Rationale: This initial step creates the core fluorinated benzamide moiety. The amide bond formation is a critical reaction in medicinal chemistry.[16][17] We utilize thionyl chloride to form a reactive acyl chloride intermediate, which then readily reacts with methylamine. This method is efficient for forming the amide bond.[18]

Materials:

-

4-bromo-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Methylamine (2M solution in THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.2 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acyl chloride in anhydrous DCM and cool to 0°C.

-

Add methylamine solution (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 1 hour.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Intermediate 1.

Protocol 1.2: Synthesis of 2-((4-(methylcarbamoyl)-3-fluorophenyl)amino)-2-methylpropanoic acid (Intermediate 2)

Rationale: This step introduces the amino acid portion of the molecule via an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction is a reliable method for forming carbon-nitrogen bonds.

Materials:

-

Intermediate 1

-

2-amino-2-methylpropanoic acid

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1M Hydrochloric acid

Procedure:

-

Combine Intermediate 1 (1.0 eq), 2-amino-2-methylpropanoic acid (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq) in DMF.

-

Heat the mixture to 120°C and stir for 24 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and dilute with water.

-

Wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain Intermediate 2.

Protocol 1.3: Synthesis of the Final Compound

Rationale: The final step involves the formation of the thiohydantoin ring. This is achieved by reacting Intermediate 2 with an isothiocyanate. This cyclization reaction is a common method for synthesizing thiohydantoin derivatives, which are prevalent in many AR antagonists.[6][19]

Materials:

-

Intermediate 2

-

4-isothiocyanato-2-(trifluoromethyl)benzonitrile

-

Triethylamine

-

Toluene

-

Methanol

Procedure:

-

Suspend Intermediate 2 (1.0 eq) in toluene.

-

Add triethylamine (1.1 eq) and stir for 10 minutes.

-

Add a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.05 eq) in toluene dropwise.

-

Heat the reaction to 60°C and stir for 4 hours.

-

Monitor the reaction by TLC. Upon completion, add methanol to dissolve the product.

-

Cool the solution to 0-5°C and stir for 12 hours to induce crystallization.

-

Filter the solid, wash with cold methanol, and dry under vacuum to yield the final product.[20]

Protocol 1.4: Purification of the Final Compound

Rationale: High-performance liquid chromatography (HPLC) is a standard and effective method for purifying small molecule drug candidates to a high degree of purity required for biological testing.[21][22][23] A reverse-phase column is typically used for compounds of this polarity.

Materials:

-

Crude final product

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, as a modifier)

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

-

Purify the compound using a preparative reverse-phase HPLC system with a C18 column.

-

Use a gradient elution of acetonitrile in water (e.g., 20-80% acetonitrile over 30 minutes).

-

Monitor the elution by UV detection at an appropriate wavelength (e.g., 254 nm).

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified final compound.

Part 2: Characterization Protocols

Rationale: Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical HPLC is employed.

Protocol 2.1: Structural Elucidation by NMR and MS

-

¹H and ¹³C NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

-

Mass Spectrometry: Analyze the purified compound using high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

Protocol 2.2: Purity Assessment by Analytical HPLC

-

Method: Use an analytical HPLC system with a C18 column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Analysis: Inject a solution of the final compound and analyze the chromatogram. Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks at a specific wavelength.

| Parameter | Expected Outcome |

| Yield (Overall) | 30-40% |

| ¹H NMR | Peaks consistent with the proposed structure |

| Mass Spec (HRMS) | [M+H]⁺ matches the calculated exact mass ± 5 ppm |

| Purity (HPLC) | >98% |

Part 3: Biological Evaluation Protocols

Rationale: To assess the efficacy of the synthesized analog as an AR antagonist, two key in vitro assays are performed: a competitive binding assay to determine its affinity for the AR, and a reporter gene assay to measure its ability to inhibit AR-mediated gene transcription.[24][25]

Protocol 3.1: AR Competitive Binding Assay

Principle: This assay measures the ability of the test compound to compete with a fluorescently labeled androgen (Fluormone™) for binding to the AR ligand-binding domain. Displacement of the fluorescent ligand results in a decrease in fluorescence polarization.[26][27][28]

Materials:

-

Purified androgen receptor protein (ligand-binding domain)

-

Fluorescently labeled androgen (e.g., Fluormone™ AL-Green)

-

Test compound (synthesized analog)

-

Assay buffer

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 384-well plate, add the AR protein, the fluorescent ligand, and the test compound at various concentrations.

-

Include controls for no competition (AR + fluorescent ligand) and background (fluorescent ligand only).

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

Protocol 3.2: AR Reporter Gene Assay

Principle: This cell-based assay quantifies the transcriptional activity of the AR.[29][30] Cells that are engineered to express the AR and contain a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter are used.[31][32] An antagonist will inhibit the androgen-induced expression of the reporter gene.

Materials:

-

Prostate cancer cell line (e.g., LNCaP or VCaP) or a transfected cell line (e.g., HEK293) stably expressing human AR and an ARE-luciferase reporter construct.

-

Cell culture medium and supplements.

-

Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881) as the agonist.

-

Test compound (synthesized analog).

-

Luciferase assay reagent.

-

96-well cell culture plates.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound for 1 hour.

-

Add a fixed concentration of the androgen agonist (e.g., 1 nM DHT) to all wells except the negative control.

-

Incubate the cells for 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the IC₅₀ value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity.

| Assay | Parameter | Representative Value |

| Binding Assay | IC₅₀ | 20-50 nM |

| Reporter Gene Assay | IC₅₀ | 30-70 nM |

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of novel fluorinated benzamide androgen receptor antagonist analogs. By following these detailed procedures, researchers can efficiently generate and assess new chemical entities with the potential to overcome resistance in the treatment of prostate cancer. The strategic use of fluorination within the well-established benzamide scaffold represents a promising approach in the ongoing effort to develop more effective AR-targeted therapies.

References

- Fluorine in drug discovery: Role, design and case studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0QdLHg-epyCpsm8O-uFHWeFm2ToxYuQFYVGPrApcMlzJnPo7euZsOt_2AZiaRP5-b3nGj0tlRaM23_ndrKY9DvmUG0liWvkkjtHgmjv4vZNypEl6YHtEb0CMdaubxfa1pTOMbKd4UZc2rxFgXJneYK5aceWVeTq_mSG2fe4PS7CciZtEwjKA=]

- Analysis of androgen receptor activity by reporter gene assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24052345/]

- Cell-based assays for screening androgen receptor ligands. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3092559/]

- The role of fluorine in medicinal chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22070752/]

- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [URL: https://www.apolloscientific.

- Androgen receptor signaling: Significance and symbolism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4oTanKQhgXOMFLkELZ2QCVJGbaMSxRqKOClKWgtsr0WBktjJ_nT8wdYwHwu2QAdOw8uUpX7upNrKt0t5Jo-W_gGzGKU1b5awnHtlPAMQaiD8WtHQgEXOI_A4BgdDYg0JPK4gG8D3tfZuCIu-VcZ4t5IqDJh6G6Q==]

- [Antiandrogens. Mechanisms and paradoxical effects]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8804040/]

- Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUSjgehjWQcYdclu_2w8Ge6RE2fgvqop_4gFP1641Idi5sWMnG1H_C1OrWzz_AnaHjGv_GGGzawsYMvrL88ciKLs5iWBmRlSgnZeI4rXOGcP7s3avIsNjjn8T8HZ1oUMp_IHgrdtEfx89I8Fi0ru0pcd5bnacqplcML3Z93YMk19CD]

- Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. MDPI. [URL: https://www.mdpi.com/2072-6694/13/16/4134]

- Small Molecule Purification. Creative Biogene. [URL: https://www.creative-biogene.

- Targeting the Androgen Receptor Pathway in Prostate Cancer: A PROTrACted Struggle. Clinical Cancer Research. [URL: https://aacrjournals.

- Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2018.1525547]

- PolarScreen™ NR Competitive Binding Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/biochemical-assays/polarscreen-nr-competitive-binding-assays.html]

- Analysis of Androgen Receptor Activity by Reporter Gene Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBXwqTe_K9elz2V5BsJO26ZTttQQ8Ot-P_0f-q0zWgXuTkHdBAi-2ZW0GTFXyEcvlL3-EwWOQ1lYS3gAjkWNhPENY3BD8iy11y7R20n5uaClbU7C7sizFo8--nFRLWqe7vpkWAVipF_uxIuooNQ3p47eK1N65cfxAPSFafWfn4My43cHha]

- The role of fluorine in medicinal chemistry. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-role-of-fluorine-in-medicinal-chemistry-O'Hagan/04a6214065c71764653664c12519961d56350326]

- Androgen receptor signaling in prostate cancer development and progression. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3159023/]

- A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17295610/]

- Separation Science in Drug Development, Part I: High-Throughput Purification. Chromatography Online. [URL: https://www.chromatographyonline.

- A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [URL: https://www.researchgate.net/publication/6492972_A_High-Throughput_Ligand_Competition_Binding_Assay_for_the_Androgen_Receptor_and_Other_Nuclear_Receptors]

- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.

- Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-2-Suzuki-Miyaura-coupling-of-benzamide-4-with-various-boronic-acids-Conditions_fig2_323218768]

- Nonsteroidal antiandrogen. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nonsteroidal_antiandrogen]

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02129d]

- An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0177861]

- Human AR Reporter Assay Kit. Indigo Biosciences. [URL: https://www.indigobiosciences.com/products/assay-kits/nuclear-receptor-assays/ar-androgen-receptor/human-ar-reporter-assay-kit]

- An improved and practical route for the synthesis of enzalutamide and potential impurities study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYqdUzOMZtXz-q_4dS7N9DBvO8PC5D6Kjo5FGoOIkOyxa-kPWecbaEGveK7awwi0n1rmFQ03xXrypyQzjZXvFHvs4jtAGvNjxND9iV6jnGM3-GH7XDFI_OidsPgXGZX9UbO3s=]

- Nuclear Receptor Biochemical Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.

- Purification of Small Molecule Drugs. DuPont. [URL: https://www.dupont.

- PolarScreen™ NR Competitive Binding Assays. Thermo Fisher Scientific - UK. [URL: https://www.thermofisher.com/uk/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/biochemical-assays/polarscreen-nr-competitive-binding-assays.html]

- Androgen receptor antagonists for prostate cancer therapy in. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEtjmu8Wh9202fTd4JnnXKoxVCccPYejoDKqLq676Uyu48alLeWZdhZrLki-p3n3BB2lyJ5p7P-P_0Zt8Af10h7JHKtp5s79D_YQKkTR52dqRDf4Tzqs-LtWk9LSJ06o8dIXTCrqzCBSc_pMzHDrakGBsw0P-ooVo=]

- Purification Services. Selvita. [URL: https://selvita.

- Methods for amide bond synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/338271708_Methods_for_amide_bond_synthesis7]

- Small Molecule Purification. Hanbon. [URL: https://www.hanbon.com.

- Antiandrogen: Mechanism and Clinical Applications. Rigicon. [URL: https://www.rigicon.

- Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947883/]

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2016/ob/c5ob02129d]

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/CNG-0002138/]

- In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. MDPI. [URL: https://www.mdpi.com/1422-0067/15/8/13628]

- Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. MDPI. [URL: https://www.mdpi.com/1420-3049/28/10/4096]

- An improved and practical route for the synthesis of enzalutamide and potential impurities study. ResearchGate. [URL: https://www.researchgate.net/publication/308581699_An_improved_and_practical_route_for_the_synthesis_of_enzalutamide_and_potential_impurities_study]

- Enzalutamide synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/915087-33-1.html]

- Enzalutamide: A Technical Guide to its Chemical Structure and Synthesis for Research Professionals. Benchchem. [URL: https://www.benchchem.com/blog/enzalutamide-a-technical-guide-to-its-chemical-structure-and-synthesis-for-research-professionals]

- Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7277636/]

- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.

- The Suzuki Reaction. Chem 115 Myers. [URL: https://myers.faculty.chemistry.harvard.edu/files/myers/files/11-suzuki_coupling.pdf]

- In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852579/]

- Androgen Receptor Inhibitors/Antagonist. Selleck Chemicals. [URL: https://www.selleckchem.com/targets/androgen-receptor-ar-antagonist.html]

- Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids. Benchchem. [URL: https://www.benchchem.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. auo.asmepress.com [auo.asmepress.com]

- 5. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 6. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 7. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. erc.bioscientifica.com [erc.bioscientifica.com]

- 9. rigicon.com [rigicon.com]

- 10. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apolloscientific.co.uk [apolloscientific.co.uk]

- 13. tandfonline.com [tandfonline.com]

- 14. pharmacyjournal.org [pharmacyjournal.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. hepatochem.com [hepatochem.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer | MDPI [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 21. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. selvita.com [selvita.com]

- 24. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens [mdpi.com]

- 26. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 29. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 31. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 32. indigobiosciences.com [indigobiosciences.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-Bromo-2,6-difluoro-N-methylbenzamide

Executive Summary & Chemical Diagnosis

The Problem: Users frequently report that 4-Bromo-2,6-difluoro-N-methylbenzamide (CAS: 1440965-03-6) precipitates immediately upon addition to aqueous buffers or fails to dissolve completely, even with extensive vortexing.

The Science (Why this happens): This molecule presents a classic "Brick Dust" vs. "Grease Ball" challenge.

-

Lipophilicity (The Grease): The halogenation (4-Bromo, 2,6-Difluoro) significantly increases the partition coefficient (LogP ~2.5–3.0 predicted), making it hydrophobic.

-

Crystal Lattice Energy (The Brick): The 2,6-difluoro substitution creates a highly symmetrical, rigid electronic environment around the amide bond. This often leads to efficient crystal packing (high lattice energy). Water molecules cannot easily penetrate this lattice to solvate the molecule.

-

Amide Capping: The N-methyl group removes a hydrogen bond donor, further reducing its ability to interact with water compared to a primary benzamide.

Physicochemical Profile (Estimated):

| Property | Value (Approx.) | Implication |

| Water Solubility | < 10 µg/mL (Pure Water) | Practically insoluble. Requires assistance. |

| LogP | ~2.8 | Moderately lipophilic; prefers organic solvents. |

| pKa (Amide) | > 14 | Neutral at pH 1–12. pH adjustment will NOT work. |

| Melting Point | High (Crystalline) | High energy required to break crystal lattice. |

Decision Matrix: Choosing Your Solubilization Strategy

Do not blindly add DMSO. Select the method based on your downstream application.

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on experimental constraints.

Method A: The "Solvent Shift" (For High-Throughput Screening)

Best For: Enzymatic assays, robust cell lines. Risk: "Crash-out" (precipitation) upon dilution.

Many researchers fail here because they add Buffer to DMSO . You must add DMSO to Buffer .

Protocol: The Kinetic Solubility Technique

-

Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM stock for a 10 µM assay).

-

Tip: If it doesn't dissolve, sonicate at 40°C for 5 minutes.

-

-

The "Spike" Step (Critical):

-

Place your assay buffer (e.g., PBS) in a tube and vortex it to create a moving vortex .

-

Slowly pipette the DMSO stock into the center of the vortex.

-

Why? This prevents local regions of high concentration where nuclei form (precipitation).

-

-

Immediate Use: This creates a kinetic solution. It is thermodynamically unstable and may precipitate after 2–4 hours. Use immediately.

Troubleshooting Table:

| Symptom | Cause | Fix |

|---|---|---|

| Cloudiness instantly | Concentration > Solubility Limit | Reduce final concentration or increase DMSO % (if tolerated). |

| Precipitate after 1 hr | Kinetic instability | Switch to Method B (Cyclodextrins). |

| Oil droplets visible | "Oiling out" (Liquid-Liquid Phase Separation) | The compound is melting but not dissolving. Requires surfactant (0.05% Tween 80). |

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best For: Sensitive cell cultures, animal injections (IV/IP), and long-term stability. Mechanism: The hydrophobic benzamide core enters the donut-shaped cavity of the cyclodextrin, shielding it from water.

Recommended Excipient:

-

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [1]

-

Avoid: Alpha-CD (cavity too small) or Gamma-CD (cavity too loose).

Protocol: Preparation of 20% HP-β-CD Stock

-

Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of dH2O. Filter sterilize (0.22 µm).

-

Compound Addition:

-

Add 4-Bromo-2,6-difluoro-N-methylbenzamide powder to the vehicle.

-

Target: 1–5 mg/mL (depending on specific binding constant).

-

-

Equilibration:

-

Mandatory: Shake or rotate at Room Temperature for 24–48 hours .

-

Why? Complexation is an equilibrium process. It is not instant.

-

-

Clarification: If undissolved solids remain, filter (0.45 µm PVDF). The filtrate is your stable drug solution.

Figure 2: Equilibrium dynamics of Cyclodextrin complexation. Note that dilution shifts the equilibrium back to the left (free drug release).

Method C: In Vivo Suspension (Oral Gavage)

Best For: PK studies, high-dose toxicology. Concept: You are not dissolving the drug; you are creating a stable, homogenous dispersion.

Formulation Vehicle:

-

0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

Protocol:

-

Micronization: Grind the compound using a mortar and pestle to break large crystal aggregates.

-

Wetting (The Key Step): Add the Tween 80 (undiluted) or a tiny drop of Glycerol to the powder first. Mix to form a paste. This removes the air layer from the hydrophobic surface.

-

Dispersion: Slowly add the 0.5% Methylcellulose solution while triturating (grinding/mixing) continuously.

-

Result: A milky white suspension that does not settle rapidly.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? It has an amide group. A: No. The amide nitrogen in this molecule is not basic (pKa < 0). It will not protonate unless you use concentrated sulfuric acid, which is incompatible with biology. The 2,6-difluoro groups further withdraw electrons, making the amide even less basic.

Q: My stock solution in DMSO froze in the fridge, and now it won't redissolve. A: DMSO freezes at 19°C. When it thaws, the compound often crystallizes out in a more stable polymorph. Action: Heat the tube to 37°C–50°C and sonicate for 10 minutes. Ensure it is perfectly clear before using.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for halogenated benzamides than DMSO. It also evaporates faster, changing the concentration. DMSO is preferred for stock solutions; Ethanol is acceptable only if DMSO is strictly forbidden.

Q: I need a 10 mM concentration in cell culture media. Is this possible? A: Highly unlikely. 10 mM is extremely high for a hydrophobic molecule in aqueous media. You will likely see precipitation.

-

Validation: Check your plate under a microscope. If you see "black sand" (crystals) on the cells, your data is invalid (false toxicity due to physical stress).

References

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

-